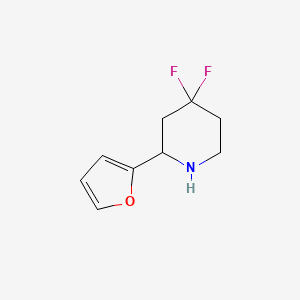![molecular formula C9H11F3O2 B6610963 5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2866308-44-1](/img/structure/B6610963.png)
5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid (5-TFMBC) is an organic compound belonging to the class of trifluoromethylated bicycloheptanes. It is a colorless, crystalline solid with a melting point of 112-114°C and a boiling point of 185-186°C. 5-TFMBC is a versatile compound that has many applications in a variety of fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid has a wide range of scientific research applications. It has been used as a building block in the synthesis of novel compounds, such as drugs, agrochemicals, and materials. It has also been used as a catalyst in organic synthesis, a reagent in the synthesis of heterocycles, and a ligand in coordination chemistry. This compound has also been used in the study of enzyme inhibition, as a substrate in enzyme assays, and as a probe in molecular biology.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid is not well understood. However, it is believed to interact with enzymes and other proteins in the body, leading to changes in biochemical pathways. It is also believed to interact with cell membranes, leading to changes in membrane permeability and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug concentrations in the body. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, leading to increased levels of fatty acids in the body. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, leading to increased levels of amino acids in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid in lab experiments include its low cost, its availability in a variety of forms, and its versatility. It can be used in a variety of reactions, including those involving enzymes, proteins, and cell membranes. Additionally, it is a relatively stable compound, making it ideal for use in long-term experiments.
The limitations of using this compound in lab experiments include its potential toxicity and its potential to interfere with other biochemical pathways. Additionally, its effects on enzymes, proteins, and cell membranes are not yet fully understood, making it difficult to predict its effects in different experimental scenarios.
Future Directions
The potential future directions for 5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid include further research into its mechanism of action and biochemical and physiological effects. Additionally, its potential applications in drug discovery, agrochemicals, and materials science should be explored. Finally, its potential toxicity and other safety concerns should be further investigated.
Synthesis Methods
5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid can be synthesized by a variety of methods, including the reaction of a trifluoromethylated bicycloheptane with a carboxylic acid. The reaction is typically carried out in an inert atmosphere and at temperatures ranging from 0-100°C. The reaction yields a crystalline product with a purity of greater than 95%. Other methods for synthesizing this compound include the reaction of an alkyl halide with a trifluoromethylated bicycloheptane, the reaction of an alkyl halide with a trifluoromethylated bicycloheptane, and the reaction of an alkyl halide with a trifluoromethylated bicycloheptane.
Properties
IUPAC Name |
5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8-3-1-2-7(4-8,5-8)6(13)14/h1-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMQEOLMIWGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-cyclopropylcarbamate](/img/structure/B6610923.png)
![tert-butyl N-[3-(piperidin-3-yl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B6610932.png)




![2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid](/img/structure/B6610958.png)



